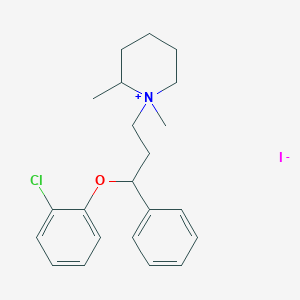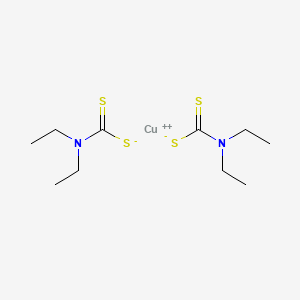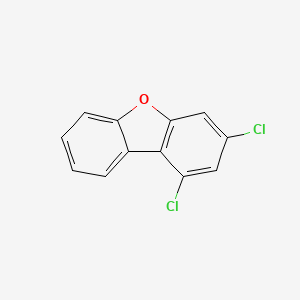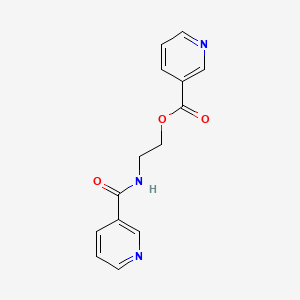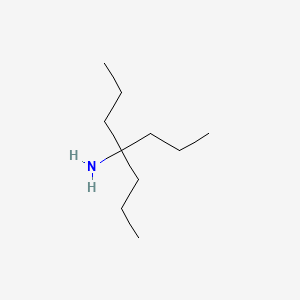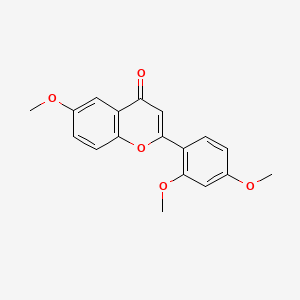
6,2',4'-Trimethoxyflavone
概要
説明
6,2’,4’-Trimethoxyflavone is a flavonoid compound known for its potent biological activities. It is a selective antagonist of the aryl hydrocarbon receptor, which plays a crucial role in various physiological and pathophysiological processes, including xenobiotic metabolism, endocrine function, immunity, and cancer .
作用機序
Target of Action
The primary target of 6,2’,4’-Trimethoxyflavone (TMF) is the Aryl Hydrocarbon Receptor (AHR) . AHR is a transcription factor that plays a crucial role in various physiological and pathophysiological processes, including xenobiotic metabolism, endocrine function, immunity, and cancer .
Mode of Action
TMF acts as an antagonist of the AHR . It competes with agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene (B[a]P), thus effectively inhibiting AHR-mediated transactivation of a heterologous reporter and endogenous targets, e.g., CYP1A1 . Unlike other documented antagonists, TMF displays no partial agonist activity .
Biochemical Pathways
The primary biochemical pathway affected by TMF is the AHR signaling pathway . By acting as an antagonist, TMF inhibits the activation of AHR, thereby repressing AHR-mediated gene induction .
Pharmacokinetics
It’s soluble in dmso , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of TMF’s action primarily involve the inhibition of AHR activity . This inhibition can lead to a decrease in the transactivation of AHR-mediated genes, such as CYP1A1 .
Action Environment
It’s known that ahr, the primary target of tmf, is involved in sensing and responding to environmental pollutants
生化学分析
Biochemical Properties
6,2’,4’-Trimethoxyflavone acts as an antagonist of the aryl hydrocarbon receptor (AhR), inhibiting benzo[a]pyrene-induced AhR-dependent transcription in a reporter assay when used at concentrations of 2 and 10 µM . It decreases lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in THP-1 cells with an IC50 of 47.7 µg/ml . Additionally, 6,2’,4’-Trimethoxyflavone inhibits cell migration and invasion but not proliferation of HN-30 head and neck squamous cell carcinoma cells in vitro at a concentration of 10 µM .
Cellular Effects
6,2’,4’-Trimethoxyflavone influences various cellular processes. It inhibits the production of pro-inflammatory cytokines such as TNF-α in immune cells . In cancer cells, it suppresses cell migration and invasion, which are critical steps in cancer metastasis . The compound also affects cell signaling pathways by antagonizing the AhR, thereby modulating gene expression related to detoxification and immune responses .
Molecular Mechanism
At the molecular level, 6,2’,4’-Trimethoxyflavone functions as a selective AhR antagonist with no partial agonist activity . It competes with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AhR-mediated transactivation of heterologous reporters and endogenous targets such as CYP1A1 . This inhibition is independent of cell lineage or species, making 6,2’,4’-Trimethoxyflavone a valuable tool for dissecting AhR functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,2’,4’-Trimethoxyflavone have been observed over various time frames. The compound exhibits stability under standard storage conditions, maintaining its activity for extended periods . Long-term studies have shown that 6,2’,4’-Trimethoxyflavone consistently inhibits AhR activity and reduces pro-inflammatory cytokine production without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of 6,2’,4’-Trimethoxyflavone vary with dosage. At lower doses, the compound effectively inhibits AhR activity and reduces inflammation without adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
6,2’,4’-Trimethoxyflavone is involved in metabolic pathways related to detoxification and immune response modulation. It interacts with enzymes such as CYP1A1, which is regulated by AhR . The compound’s metabolism may also involve conjugation reactions, enhancing its solubility and excretion .
Transport and Distribution
Within cells, 6,2’,4’-Trimethoxyflavone is transported and distributed through interactions with specific transporters and binding proteins . Its lipophilic nature facilitates its accumulation in cellular membranes, where it can effectively interact with membrane-bound receptors like AhR .
Subcellular Localization
6,2’,4’-Trimethoxyflavone localizes primarily in the cytoplasm and nucleus, where it exerts its effects on AhR signaling . The compound’s localization is influenced by its ability to bind to AhR and modulate its activity, affecting gene expression and cellular responses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,2’,4’-Trimethoxyflavone typically involves the condensation of appropriate methoxy-substituted benzaldehydes with acetophenones, followed by cyclization and methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of 6,2’,4’-Trimethoxyflavone may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 6,2’,4’-Trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to dihydroflavones or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
科学的研究の応用
6,2’,4’-Trimethoxyflavone has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involving the aryl hydrocarbon receptor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
類似化合物との比較
- 5,6,7-Trimethoxyflavone
- 7,4’-Dimethoxyisoflavone
- 3’,4’-Dimethoxyflavone
Comparison: 6,2’,4’-Trimethoxyflavone is unique in its specific substitution pattern, which confers distinct biological activities compared to other methoxyflavones. Its selective antagonism of the aryl hydrocarbon receptor without partial agonist activity sets it apart from other similar compounds, making it a valuable tool for studying receptor function and potential therapeutic applications .
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFDVDASNSUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350974 | |
| Record name | 6,2',4'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720675-90-1 | |
| Record name | 6,2',4'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 720675-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



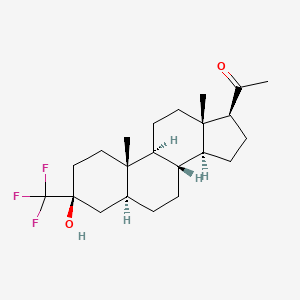
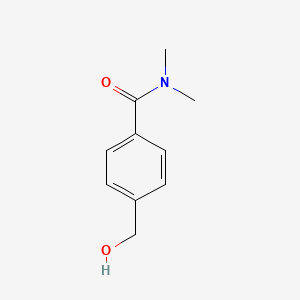
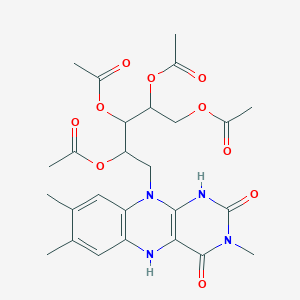

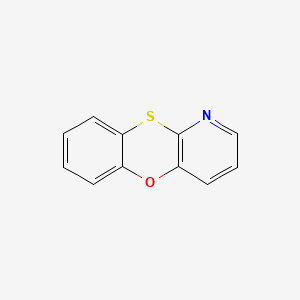
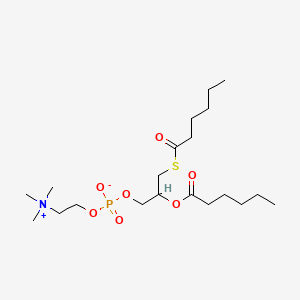
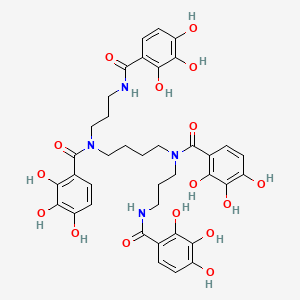
![7-chloro-2-[2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline](/img/structure/B1211245.png)
